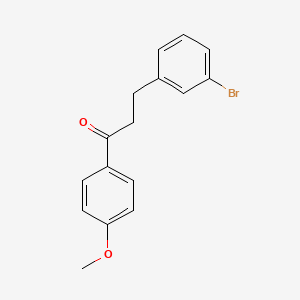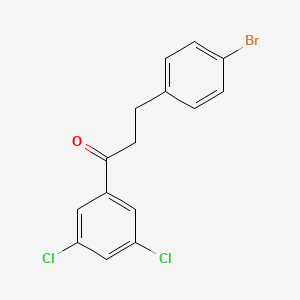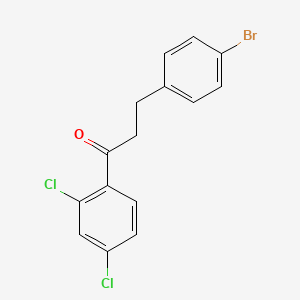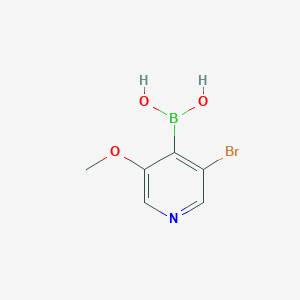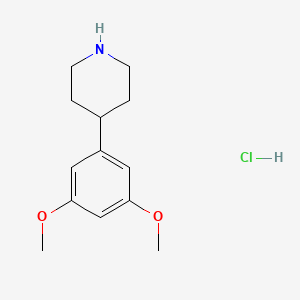
3-(2-Isothiocyanatoethyl)pyridine
Descripción general
Descripción
“3-(2-Isothiocyanatoethyl)pyridine”, also known as 3-PEITC, is a natural organosulfur compound. It has a molecular weight of 164.23 . The IUPAC name for this compound is 3-(2-isothiocyanatoethyl)pyridine .
Molecular Structure Analysis
The InChI code for “3-(2-Isothiocyanatoethyl)pyridine” is1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
3-(2-Isothiocyanatoethyl)pyridine: is utilized in the synthesis of various bioactive compounds. Its reactivity with amines can lead to the formation of thioureas, which are known for their wide range of biological activities . These thioureas can be further modified to create more complex molecules with potential pharmacological applications.
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of 3-(2-Isothiocyanatoethyl)pyridine have been explored for their insecticidal properties. The pyridine nucleus, when incorporated into compounds, can significantly affect insect targets and exhibit novel modes of action, potentially leading to the development of new classes of insecticides .
Anticancer Research
Isothiocyanates, including those derived from 3-(2-Isothiocyanatoethyl)pyridine , have shown potent anticancer properties. They can induce apoptosis in cancer cells and have been found to target specific cellular mechanisms such as mTORC1 activity in leukemia cells . This makes them valuable for the development of targeted cancer therapies.
Modulation of Oxidative Stress
Research has indicated that isothiocyanates can modulate oxidative stress within cells. They can increase intracellular reactive oxygen species (ROS) and deplete glutathione (GSH), leading to cell death in cancerous cells while exhibiting less toxicity in non-cancerous cells . This selective toxicity is crucial for the safe treatment of cancer.
Material Chemistry
The presence of a trifluoromethyl moiety in 3-(2-Isothiocyanatoethyl)pyridine can dramatically modify the physical and chemical properties of a compound. This characteristic is leveraged in material chemistry to tailor specific activity profiles for the development of new materials with desired properties .
Neuropharmacology
Pyridine compounds, including those related to 3-(2-Isothiocyanatoethyl)pyridine , have been studied for their effects on neurotransmitter release. They can stimulate ion exchange channels, influencing the discharge of neurotransmitters like serotonin, dopamine, and acetylcholine, which are important for brain function and could lead to new treatments for neurological disorders .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRVGYIWGQTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isothiocyanatoethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



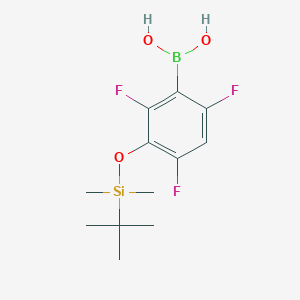

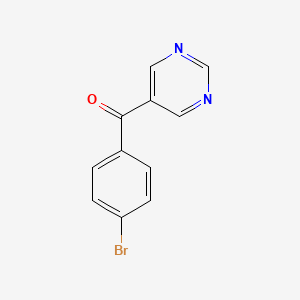
![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)


![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)
